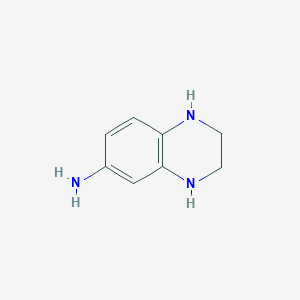

1,2,3,4-Tetrahydroquinoxalin-6-amine

Description

General Overview of Tetrahydroquinoxaline as a Core Heterocyclic Structure

1,2,3,4-Tetrahydroquinoxaline (B1293668) is a heterocyclic organic compound that serves as the foundational structure for a wide range of derivatives. scbt.comresearchgate.net Its molecular framework consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring that has been fully hydrogenated, resulting in a bicyclic system containing two nitrogen atoms. researchgate.net Structurally, this compound features a planar aromatic ring fused to a puckered piperazine (B1678402) ring. researchgate.net

Nitrogen-containing heterocycles are a significant class of organic compounds, characterized by a cyclic structure containing at least one nitrogen atom in the ring. openmedicinalchemistryjournal.com Their properties and functions are largely determined by the ring's size, strain, and the presence of the heteroatom. openmedicinalchemistryjournal.com The parent compound, 1,2,3,4-tetrahydroquinoxaline, has been known for over half a century and is synthesized through the hydrogenation of quinoxaline (B1680401). researchgate.net

Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydroquinoxaline

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀N₂ | scbt.comresearchgate.net |

| Molar Mass | 134.18 g/mol | scbt.comresearchgate.net |

| Melting Point | 88–90 °C | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Hydrogen Bond Donors | 2 | researchgate.net |

Significance of the Tetrahydroquinoxaline Moiety in Synthetic Chemistry

The tetrahydroquinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry. researchgate.net This term denotes molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for the development of new therapeutic agents. researchgate.net Consequently, the synthesis of functionalized tetrahydroquinoxalines has been an area of intensive research. researchgate.net

A variety of synthetic strategies have been developed to construct and modify the tetrahydroquinoxaline ring system. These methods include:

Domino Reactions: These multi-step reactions occur in a single pot, offering high efficiency and atom economy for generating complex molecules from simple starting materials. nih.gov

Microwave-Assisted Reductive Cyclization: This technique utilizes microwave irradiation to efficiently cyclize N-allyl 2-nitrophenyl amines into alkenyl-1,2,3,4-tetrahydroquinoxalines in a single step. researchgate.net

Catalytic Hydrogen Transfer N-Heterocyclization: This method employs catalysts, such as those based on iridium, to facilitate the formation of the heterocyclic ring from anilino alcohols. researchgate.net

The importance of the tetrahydroquinoline and tetrahydroquinoxaline frameworks extends into agrochemicals, where they form the core of certain active compounds. acs.org The development of efficient, high-yield synthetic routes, including solid-phase synthesis, has been crucial for creating libraries of these compounds for screening and lead discovery. researchgate.net

Research Context of 1,2,3,4-Tetrahydroquinoxalin-6-amine within the Broader Class of Nitrogen Heterocycles

Nitrogen heterocycles are ubiquitous in both natural products and synthetic compounds, forming the structural basis for a vast number of pharmaceuticals, agrochemicals, and industrial materials. openmedicinalchemistryjournal.comnih.gov Their diverse biological activities stem from their ability to mimic endogenous metabolites and interact with a wide array of biological targets. openmedicinalchemistryjournal.com

This compound is a specific derivative of the core tetrahydroquinoxaline structure, distinguished by an amine group substituted at the 6-position of the aromatic ring. nih.govchemscene.com The synthesis of this compound logically proceeds from the parent tetrahydroquinoline scaffold. A key synthetic step involves the regioselective nitration of a protected tetrahydroquinoline to introduce a nitro group at the desired position. researchgate.net Subsequent reduction of this nitro group yields the target 6-amine derivative. Research has focused on controlling the regioselectivity of the nitration reaction, as substitution can occur at different positions on the benzene ring. researchgate.net A thorough study of reaction conditions and the use of N-protecting groups has been instrumental in achieving selective nitration at the 6-position, which is a critical precursor for synthesizing this compound. researchgate.net

Table 2: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂ | nih.govchemscene.com |

| Molar Mass | 148.20 g/mol | nih.govchemscene.com |

| IUPAC Name | 1,2,3,4-tetrahydroquinolin-6-amine | nih.gov |

| CAS Number | 103796-41-4 | nih.govchemscene.com |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2,3,4-Tetrahydroquinoxaline |

| Quinoxaline |

| N-allyl 2-nitrophenyl amines |

| Alkenyl-1,2,3,4-tetrahydroquinoxalines |

| 6-nitro-1,2,3,4-tetrahydroquinoline |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6639-91-4 |

|---|---|

Molecular Formula |

C8H11N3 |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

1,2,3,4-tetrahydroquinoxalin-6-amine |

InChI |

InChI=1S/C8H11N3/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10-11H,3-4,9H2 |

InChI Key |

HNWOXIYAKHJJIM-UHFFFAOYSA-N |

SMILES |

C1CNC2=C(N1)C=CC(=C2)N |

Canonical SMILES |

C1CNC2=C(N1)C=CC(=C2)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of the 1,2,3,4 Tetrahydroquinoxalin 6 Amine Core

Oxidation Reactions and Radical Scavenging Mechanisms

The tetrahydroquinoxaline core, particularly when substituted with an amino group, displays significant antioxidant properties. This activity is rooted in its ability to undergo oxidation and scavenge harmful free radicals.

Amination Reactions and Carbon-Nitrogen Bond Formation

The nitrogen atoms in 1,2,3,4-tetrahydroquinoxalin-6-amine—the primary exocyclic amine and the two secondary endocyclic amines—are key centers for nucleophilic reactions, enabling various carbon-nitrogen bond-forming transformations.

The primary amino group at the 6-position of the tetrahydroquinoxaline ring can act as a potent nucleophile, participating in substitution and condensation reactions. While direct SNAr (nucleophilic aromatic substitution) on an unsubstituted benzene (B151609) ring is difficult, the amino group can be acylated or can participate in reactions with suitable electrophiles. For instance, N-acylated derivatives can be prepared by treating the amine with acyl chlorides or anhydrides. google.com

Furthermore, the general reactivity of amines in nucleophilic substitution is well-established. The lone pair of electrons on the nitrogen atom can attack an electrophilic carbon center, displacing a leaving group to form a new C-N bond. nih.gov This principle can be applied to synthesize a variety of derivatives from the 6-amino position. Condensation reactions, for example with other heterocyclic systems bearing appropriate leaving groups, can also be envisaged. Studies on the synthesis of 6-aminoquinoxalines have shown that they can be prepared via nucleophilic substitution of haloquinoxalines, highlighting the feasibility of such C-N bond-forming strategies on the quinoxaline (B1680401) scaffold. mdpi.com

| Reactant Type | Reaction | Product Type |

| Acyl Halide | Acylation | N-Acyl-1,2,3,4-tetrahydroquinoxalin-6-amine |

| Alkyl Halide | Alkylation | N-Alkyl-1,2,3,4-tetrahydroquinoxalin-6-amine |

| Halo-heterocycle | Nucleophilic Substitution | N-(Heterocyclyl)-1,2,3,4-tetrahydroquinoxalin-6-amine |

This table represents potential reactions based on the general reactivity of primary amines.

The primary amino group of this compound readily reacts with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This condensation reaction is typically catalyzed by a weak acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.comlibretexts.org

The reaction proceeds through a carbinolamine intermediate, which is formed by the initial addition of the amine to the carbonyl group. libretexts.org Protonation of the hydroxyl group of the carbinolamine makes it a good leaving group (water), and subsequent elimination leads to the formation of an iminium ion. libretexts.org Deprotonation of the nitrogen then yields the stable imine product. libretexts.org The pH of the reaction is a critical factor; it must be acidic enough to protonate the carbonyl and the hydroxyl intermediate but not so acidic as to protonate the starting amine, which would render it non-nucleophilic. libretexts.orglibretexts.org This reaction is highly versatile and allows for the introduction of a wide variety of substituents onto the tetrahydroquinoxaline core through the C=N double bond. organic-chemistry.org

| Carbonyl Compound | Product |

| Aldehyde (R-CHO) | N-(Alkylidene)-1,2,3,4-tetrahydroquinoxalin-6-amine |

| Ketone (R-CO-R') | N-(Alkylidene)-1,2,3,4-tetrahydroquinoxalin-6-amine |

This table provides a general overview of imine formation reactions.

Electrophilic Aromatic Substitution on the Tetrahydroquinoxaline Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the powerful electron-donating amino group (-NH2) and the secondary amine in the adjacent heterocyclic ring. These groups increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to the amino group. cognitoedu.org

The amino group is a strong activating, ortho-, para-directing group. cognitoedu.orgrsc.org Therefore, electrophiles are expected to attack positions 5 and 7 of the tetrahydroquinoxaline ring. However, in strongly acidic conditions, such as those often used for nitration, the amino group can be protonated to form an ammonium (B1175870) ion (-NH3+). This protonated group is strongly deactivating and meta-directing. youtube.comyoutube.com To control the regioselectivity of EAS reactions, the amino group is often protected, for example, by acylation to form an amide. The amide group is still an ortho-, para-director but is less activating than the free amino group, which can help to prevent polysubstitution and other side reactions.

Studies on the nitration of tetrahydroquinoline, a closely related scaffold, have shown that the position of nitration can be controlled by the choice of protecting group on the nitrogen and the reaction conditions. researchgate.net For instance, N-protected tetrahydroquinolines can be selectively nitrated at the 6-position (equivalent to the 7-position in the quinoxaline system if numbering starts from the other nitrogen). researchgate.net Similarly, bromination of N-substituted 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) has been shown to occur selectively at the 6-position. researchgate.net These findings suggest that electrophilic substitution on the this compound ring can be a predictable and useful method for further functionalization, provided the reaction conditions are carefully controlled.

| Electrophilic Reagent | Reaction | Expected Major Product Position(s) |

| HNO₃/H₂SO₄ (unprotected amine) | Nitration | 7-Nitro (and other isomers due to protonation) |

| HNO₃/H₂SO₄ (N-acetyl protected) | Nitration | 7-Nitro |

| Br₂/FeBr₃ | Bromination | 5-Bromo and/or 7-Bromo |

| Acyl Chloride/AlCl₃ | Friedel-Crafts Acylation | 5-Acyl and/or 7-Acyl |

This table summarizes expected outcomes of electrophilic aromatic substitution based on directing group effects.

Analysis of Regioselectivity in Nitration Processes

The introduction of a nitro group onto the aromatic ring of this compound is a critical functionalization step. However, the precise placement of the nitro group is subject to the directing effects of the substituents already present on the bicyclic system. While direct studies on the nitration of this compound are not extensively detailed in the reviewed literature, a comprehensive analysis can be extrapolated from studies on structurally similar compounds, such as 1,2,3,4-tetrahydroquinoline (B108954). researchgate.net

Typically, nitration reactions are conducted in acidic environments. researchgate.net Under these conditions, the amino groups of the tetrahydroquinoxaline core, particularly the one at the 6-position and the secondary amines within the heterocyclic ring, are likely to be protonated. This protonation deactivates the ring system towards electrophilic aromatic substitution and alters the directing influence of the amino substituents.

In a related system, 1,2,3,4-tetrahydroquinoline, nitration in acidic media can lead to a mixture of isomers. researchgate.net However, by protecting the amino group, the regioselectivity of the nitration can be controlled. researchgate.net For this compound, the amino group at the 6-position is an activating, ortho-, para-directing group. The secondary amine in the tetrahydro-pyrazine ring is also an activating group. The interplay of these functionalities dictates the position of nitration.

Theoretical calculations on related 3-aminoquinoxalin-2(1H)-ones have shown that nitration likely proceeds through the attack of the nitronium cation on a monoprotonated species. rsc.org A similar mechanism can be postulated for this compound. The regioselectivity would be influenced by both the electronic effects of the substituents and steric hindrance.

A detailed study on the nitration of 1,2,3,4-tetrahydroquinoline and its N-protected derivatives has demonstrated that it is possible to achieve total regioselectivity for nitration at the 6-position. researchgate.net This was accomplished through a careful selection of protecting groups and reaction conditions. researchgate.net A similar strategic approach could likely be applied to the nitration of this compound to selectively obtain the desired nitro-substituted isomers.

Table 1: Potential Regioselectivity in the Nitration of this compound

| Activating/Deactivating Group | Directing Influence | Predicted Position of Nitration |

| 6-Amino Group | Activating | Ortho, Para |

| Tetrahydropyrazine Ring Amine | Activating | Ortho, Para to its point of attachment |

This table is a predictive model based on general principles of electrophilic aromatic substitution and data from analogous compounds.

Cyclization and Ring Rearrangement Reactions

The this compound scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the amino group at the 6-position and the adjacent secondary amine in the pyrazine (B50134) ring, leading to the formation of new rings.

Formation of Fused Heterocyclic Systems (e.g., Imidazoquinoxalines)

Imidazoquinoxalines represent a significant class of fused heterocyclic compounds. The synthesis of these structures can be achieved through various cyclization strategies. While direct synthesis from this compound is not explicitly documented, general methods for quinoxaline and imidazoquinoxaline synthesis provide a blueprint for potential reaction pathways.

One common strategy for the formation of the quinoxaline core itself involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govmtieat.org This fundamental reaction underscores the importance of the diamine functionality in building the quinoxaline system.

For the formation of the fused imidazole (B134444) ring, a common precursor is a 2-aminoquinoxaline derivative. The synthesis of imidazo[1,2-a]quinoxalines, for instance, can be achieved through the cyclization of an appropriately substituted quinoxaline. researchgate.net It is conceivable that this compound could be first oxidized to the corresponding quinoxaline, followed by further functionalization and cyclization to yield an imidazo[1,2-a]quinoxaline (B3349733) derivative.

Alternative strategies could involve the direct cyclization of the tetrahydroquinoxaline core. For example, a reaction with a suitable one-carbon synthon could lead to the formation of a fused imidazole ring. The specific reagents and reaction conditions would determine the final structure of the resulting fused heterocyclic system.

Table 2: General Strategies for Fused Heterocycle Synthesis

| Starting Material Type | Reagent/Reaction Type | Resulting Fused System |

| o-Phenylenediamine | 1,2-Dicarbonyl Compound | Quinoxaline |

| 2-Aminoquinoxaline | Cyclizing Agent | Imidazo[1,2-a]quinoxaline |

This table outlines general synthetic approaches that could be adapted for the synthesis of fused systems from this compound derivatives.

Spectroscopic Characterization and Advanced Analytical Methodologies

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. For 1,2,3,4-Tetrahydroquinoxalin-6-amine, the IR spectrum is expected to display several characteristic absorption bands.

The structure contains three distinct types of N-H bonds: two secondary amine (N-H) groups within the tetrahydro-pyrazine ring and one primary amine (-NH₂) group attached to the benzene (B151609) ring. Primary amines typically show two distinct N-H stretching bands (one symmetric, one asymmetric) in the 3500-3300 cm⁻¹ region. rsc.org The secondary amines in the saturated ring are expected to produce a single, weaker absorption band in a similar region (3350-3310 cm⁻¹). rsc.org

Furthermore, N-H bending vibrations for the primary amine are anticipated around 1650-1580 cm⁻¹. rsc.org The C-N stretching vibrations for the aromatic amine would likely appear as a strong band between 1335-1250 cm⁻¹, while the aliphatic C-N stretches from the heterocyclic ring would be found in the 1250–1020 cm⁻¹ range. rsc.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, with C=C stretching absorptions for the benzene ring appearing in the 1600-1450 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (Ar-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium (two bands) |

| Secondary Amine (N-H) | N-H Stretch | 3350 - 3310 | Weak-Medium (one band) |

| Aromatic C-H | C-H Stretch | > 3000 | Medium |

| Aliphatic C-H | C-H Stretch | < 3000 | Medium |

| Primary Amine (Ar-NH₂) | N-H Bend | 1650 - 1580 | Medium-Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium (multiple bands) |

| Aromatic C-N | C-N Stretch | 1335 - 1250 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

In a ¹H NMR spectrum of this compound, the signals for the protons would appear at chemical shifts determined by their local electronic environment.

Aromatic Protons: The benzene ring has three protons. Their signals are expected in the aromatic region (typically δ 6.0-8.0 ppm). The specific splitting pattern (e.g., doublets, doublet of doublets) would depend on their coupling with each other.

Amine Protons: The primary amine (-NH₂) protons would likely produce a broad singlet in the region of δ 3.0-5.0 ppm. The two secondary amine (N-H) protons within the heterocyclic ring are also expected to appear as broad signals, potentially in a similar range.

Aliphatic Protons: The saturated heterocyclic ring contains two methylene (B1212753) groups (-CH₂-), at positions 2 and 3. These four protons are diastereotopic and would be expected to show complex splitting patterns, likely appearing as multiplets in the δ 3.0-4.0 ppm range due to their proximity to the nitrogen atoms.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (C₅-H, C₇-H, C₈-H) | 6.0 - 7.5 | Doublet, Doublet of Doublets |

| Primary Amine (-NH₂) | 3.0 - 5.0 | Broad Singlet |

| Secondary Amine (-NH-) | 3.0 - 5.0 | Broad Singlet |

A ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, which has 8 carbon atoms, one would expect to see up to 8 distinct signals, assuming no accidental chemical shift equivalence.

Aromatic Carbons: The six carbons of the benzene ring would typically resonate in the δ 110-160 ppm region. The carbon atom attached to the amino group (C-6) and those attached to the heterocyclic ring nitrogens (C-4a, C-8a) would be significantly influenced by these heteroatoms.

Aliphatic Carbons: The two methylene carbons (C-2, C-3) in the saturated ring are expected to appear in the δ 40-55 ppm range, shifted downfield due to the adjacent nitrogen atoms.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-Ar) | 110 - 160 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. For this compound (C₈H₁₁N₃), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its exact mass (monoisotopic mass: 149.0953). youtube.com Due to the odd number of nitrogen atoms, this molecular ion peak will have an odd m/z value, consistent with the nitrogen rule.

The fragmentation of the molecule under electron ionization (EI) would likely proceed via pathways common to amines and heterocyclic compounds. A primary fragmentation would be the alpha-cleavage, involving the breaking of the C-C bond adjacent to a nitrogen atom. chemscene.com For this molecule, cleavage of the C8a-C8 bond or the C4a-C5 bond could occur. Another likely fragmentation would involve the loss of small, stable molecules or radicals from the heterocyclic ring.

X-ray Crystallography for Absolute Structural Elucidation

X-ray crystallography provides the most definitive proof of a molecule's three-dimensional structure in the solid state. Although a crystal structure for this compound has not been reported in the searched literature, the structure of its parent compound, 1,2,3,4-Tetrahydroquinoxaline (B1293668) (C₈H₁₀N₂), has been determined.

Table 4: Crystallographic Data for the Parent Compound 1,2,3,4-Tetrahydroquinoxaline

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₀N₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.8609 (2) |

| b (Å) | 8.4986 (2) |

| c (Å) | 16.9639 (4) |

| V (ų) | 1421.64 (6) |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Mechanistic Investigations

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful technique for elucidating reaction mechanisms, studying the kinetics of chemical reactions, and identifying transient intermediates. This method relies on the principle that molecules containing π-electron systems and non-bonding electrons (n-electrons) can absorb energy in the form of ultraviolet or visible light, which excites these electrons to higher anti-bonding molecular orbitals. The wavelength and intensity of this absorption are characteristic of the molecule's electronic structure.

While specific, detailed mechanistic investigations employing UV-Vis spectroscopy exclusively for this compound are not extensively documented in publicly available research, the general principles of its application can be understood from studies on related quinoxaline (B1680401) derivatives.

Mechanistic insights can be gained by monitoring the changes in the UV-Vis spectrum over the course of a reaction. For instance, the formation or consumption of a chromophoric species involving the this compound core would result in a corresponding increase or decrease in absorbance at a specific wavelength (λmax). By plotting absorbance against time, kinetic data can be obtained, allowing for the determination of reaction rates and orders.

Furthermore, the appearance of new absorption bands during a reaction can indicate the formation of reaction intermediates. The position and intensity of these new bands can provide structural clues about the intermediate species. For example, studies on other quinoxaline derivatives have shown that modifications to the aromatic system or substituents can lead to predictable shifts in the absorption spectrum. Electron-donating groups, such as the amino group at the 6-position of the target compound, typically cause a bathochromic (red) shift, moving the absorption to longer wavelengths. Conversely, electron-withdrawing groups would be expected to cause a hypsochromic (blue) shift.

Protonation or deprotonation events, which are common steps in many reaction mechanisms, can also be effectively studied using UV-Vis spectroscopy. Research on certain quinoxaline derivatives has demonstrated that the protonation of the quinoxaline moiety can induce a significant red shift of over 100 nm in the UV-Vis spectrum. nih.gov This characteristic change allows for the determination of pKa values and the study of acid-base catalysis in reactions involving this compound.

Isosbestic points, which are specific wavelengths where the total absorbance of a sample remains constant during a chemical reaction or a physical change, can also be a strong indicator that a clean conversion between two species is occurring without the buildup of significant amounts of intermediate compounds.

While a specific data table for the UV-Vis absorption of this compound in the context of mechanistic studies is not available in the reviewed literature, a hypothetical table below illustrates how such data would typically be presented.

Hypothetical UV-Vis Absorption Data for Mechanistic Analysis

| Species | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Notes |

|---|---|---|---|---|

| This compound | Methanol (B129727) | ~290, ~340 | - | Typical absorption bands for aminobenzene derivatives. |

| Protonated Species | Acidic Methanol | >350 | - | Expected bathochromic shift upon protonation of the amino group or quinoxaline nitrogens. |

| Reaction Intermediate | Reaction Solvent | Variable | - | Appearance of a new band could signify a transient species. |

Structure Activity Relationship Sar Investigations Within Tetrahydroquinoxaline Frameworks

Impact of Substituent Pattern and Electronic Properties on Chemical Reactivity

The reactivity of the tetrahydroquinoxaline ring system is significantly influenced by the nature and position of its substituents. The electronic properties of these substituents, whether electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can modulate the electron density of the heterocyclic ring, thereby affecting its reactivity.

Research has shown that the introduction of various substituents can be achieved through different synthetic strategies. For instance, the reaction of o-phenylenediamines (o-PDAs) with α-hydroxyl ketones can be controlled to produce N-substituted tetrahydroquinoxalines. rsc.orgrsc.org The electronic nature of the substituents on the o-PDA has a discernible effect on the reaction's efficiency. For example, o-PDAs with single or multiple halogen atoms (electron-withdrawing) and those with electron-donating groups have been successfully reacted to form the corresponding tetrahydroquinoxaline products in good yields. rsc.org This suggests that the cyclization and subsequent reduction steps are tolerant to a range of electronic modifications on the aromatic ring.

In the context of pyrazino[2,3-g]quinoxaline (B3350192) derivatives, a related heterocyclic system, the electronic properties are tuned by a combination of conjugation and cross-conjugation effects of the substituents. rsc.org This principle can be extended to tetrahydroquinoxalines, where substituents on the benzene (B151609) ring can alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov Electron-withdrawing groups generally lower both HOMO and LUMO energies, making the aromatic ring more electrophilic, while electron-donating groups raise these energies, increasing the ring's nucleophilicity.

The precise placement of substituents also governs the regioselectivity of reactions. For instance, in the synthesis of polysubstituted quinolines, a related nitrogen-containing heterocycle, the substitution pattern dictates the biological and physicochemical functions. acs.org Similarly, for tetrahydroquinoxalines, the position of a substituent can direct further functionalization. Mechanistic studies on the functionalization of tetrahydroquinolines have highlighted how bypassing typical directing effects allows for substitution at positions that are otherwise difficult to access. chemrxiv.org

The following table summarizes the impact of different substituent types on the electronic properties of the tetrahydroquinoxaline framework:

| Substituent Type | Electronic Effect | Impact on Reactivity |

| Electron-Donating Groups (e.g., -OCH3, -CH3) | Increases electron density on the aromatic ring. | Enhances nucleophilicity of the ring, potentially directing electrophilic substitution. |

| Electron-Withdrawing Groups (e.g., -NO2, -CF3, Halogens) | Decreases electron density on the aromatic ring. | Increases electrophilicity of the ring, potentially facilitating nucleophilic aromatic substitution. |

| Halogens (e.g., -F, -Cl) | Inductive electron withdrawal and resonance electron donation. | Can participate in cross-coupling reactions for further functionalization. |

Role of Ring System Modifications and Peripheral Functionalization

Modifications to the core tetrahydroquinoxaline ring system and the introduction of functional groups at its periphery are key strategies for altering its chemical properties. These modifications can include changes to the heterocyclic ring itself or the addition of various functional groups to the existing scaffold.

Peripheral functionalization often involves reactions at the nitrogen atoms or the benzylic positions of the tetrahydroquinoxaline core. For example, N-substitution is a common modification, and the steric hindrance of the substituent on the nitrogen atom can influence the stereoselectivity of reactions. rsc.org Larger N-substituents can lead to higher enantiomeric excess in asymmetric syntheses. rsc.org

Metal-mediated functionalization provides a powerful tool for introducing substituents at specific positions. Cationic cyclopentadienyl(η6-arene)iron(II) complexes of tetrahydroquinoline have been used to control the stereochemistry of nucleophilic addition, with substitution at the benzylic positions influencing the outcome. rsc.org Furthermore, the synthesis of tetrahydroquinolines often involves the hydrogenation of the corresponding quinoline (B57606) precursors, a process that can be influenced by the choice of catalyst and reaction conditions. wikipedia.org

The introduction of diverse functional groups can lead to compounds with a wide range of properties. For example, the synthesis of tetrahydroquinoline derivatives with various amines has been explored, demonstrating that hybridization with other heterocyclic scaffolds like furan, pyrazole, and indole (B1671886) can significantly impact bioactivity. researchgate.net

The following table provides examples of peripheral functionalization and their effects:

| Functionalization Site | Type of Modification | Effect on Properties |

| N1- and N4-positions | Alkylation, Acylation | Alters steric and electronic environment around the nitrogen atoms, can influence solubility and receptor binding. |

| Benzene Ring | Introduction of various substituents | Modulates electronic properties and provides sites for further reactions (e.g., cross-coupling). |

| C2- and C3-positions | Introduction of alkyl or aryl groups | Can create chiral centers, influencing stereochemical properties. |

Stereochemical Influences on Chemical Properties and Interactions

Asymmetric synthesis is a key approach to obtaining enantiomerically pure tetrahydroquinoxaline derivatives. Chiral catalysts, such as those based on iridium or rhodium, have been successfully employed in the asymmetric hydrogenation of quinoxalines to produce chiral tetrahydroquinoxalines with high enantioselectivity. nih.govrsc.org The choice of solvent can even influence which enantiomer is predominantly formed. rsc.org

The stereochemistry at the C2 and C3 positions of the dihydropyrazine (B8608421) ring is particularly important. The synthesis of 2,3-disubstituted tetrahydroquinoxalines often results in the formation of cis- or trans-isomers, and controlling this diastereoselectivity is a significant synthetic challenge. rsc.org The relative orientation of these substituents can affect the conformation of the six-membered dihydropyrazine ring, which can exist in a half-chair or boat-like conformation.

The influence of stereochemistry is also evident in the reactivity of the molecule. For example, in the functionalization of tetrahydroquinoline complexes, the stereochemistry of existing substituents directs the approach of incoming nucleophiles. rsc.org Studies on stapled peptides have also shown that the stereochemistry of a hydrocarbon crosslink can significantly affect the helical structure of the peptide, which in turn influences its biological activity. nih.gov This highlights the general principle that the three-dimensional structure of a molecule is critical for its function.

The table below illustrates the influence of stereochemistry on the properties of tetrahydroquinoxaline derivatives:

| Stereochemical Feature | Influence on Properties |

| Enantiomers (R vs. S) | Can exhibit different biological activities and interactions with chiral environments (e.g., enzymes, receptors). |

| Diastereomers (cis vs. trans) | Affects the overall shape and conformation of the molecule, which can influence physical properties like solubility and melting point, as well as biological activity. |

| Conformational Isomers | The flexibility of the dihydropyrazine ring allows for different conformations, which can be important for binding to molecular targets. |

Correlation of Computational Descriptors with Observed Structural Variations

Computational chemistry provides powerful tools for understanding and predicting the properties of molecules. For tetrahydroquinoxaline derivatives, computational descriptors can be correlated with experimentally observed structural variations and reactivity. This approach is often used in Quantitative Structure-Activity Relationship (QSAR) studies.

QSAR models use statistical methods to relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. For tetrahydroquinoline and quinoxaline (B1680401) derivatives, 3D-QSAR studies have been conducted to understand the structural requirements for a particular activity. mdpi.comresearchgate.netnyu.edu These studies use computational descriptors such as steric and electrostatic fields to build a model that can predict the activity of new, untested compounds. researchgate.net

Molecular field analysis (MFA) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are commonly used in these studies. mdpi.comnyu.edu For example, a 3D-QSAR study on tetrahydroquinoline derivatives as LSD1 inhibitors identified key steric and electronic features that contribute to their inhibitory activity. mdpi.comnyu.edu The contour maps generated from these models can guide the design of new derivatives with improved properties. mdpi.com

Topological indices, which are numerical values derived from the molecular graph, can also provide insights into the structure of molecules. mdpi.com These descriptors quantify aspects of molecular size, shape, and branching. While not as commonly used as 3D-QSAR for detailed SAR analysis, they can be useful for classifying compounds and identifying general trends.

The following table lists some computational descriptors and their relevance to structural variations:

| Computational Descriptor | Relevance to Structural Variations |

| Steric Fields (CoMFA) | Correlates with the shape and size of substituents; identifies regions where bulky groups are favored or disfavored. |

| Electrostatic Fields (CoMFA/CoMSIA) | Correlates with the electronic properties of substituents; identifies regions where positive or negative charges are favorable. |

| HOMO/LUMO Energies | Relates to the electron-donating or -accepting ability of the molecule and its reactivity in charge-transfer interactions. nih.gov |

| Topological Indices | Can provide a general description of molecular size, branching, and complexity. mdpi.com |

Applications of 1,2,3,4 Tetrahydroquinoxalin 6 Amine and Its Derivatives in Chemical Research

Role as Chemical Building Blocks and Intermediates in Complex Organic Synthesis

The 1,2,3,4-tetrahydroquinoxaline-6-amine framework serves as a foundational element for the construction of more elaborate molecular structures. The presence of both a secondary amine within the heterocyclic ring and a primary aromatic amine provides multiple reactive sites for synthetic transformations, making it a versatile intermediate in organic synthesis.

Synthesis of Advanced Organic Architectures

The tetrahydroquinoxaline core is recognized as a privileged scaffold in medicinal chemistry, implying that its structure is frequently found in biologically active compounds. nih.gov The synthesis of complex organic architectures often leverages such scaffolds. For instance, derivatives of the related 1,2,3,4-tetrahydroquinoline (B108954) have been synthesized through multicomponent reactions, such as the Mannich reaction, which involves the amino group in the formation of new carbon-carbon and carbon-nitrogen bonds to create complex molecular frameworks. nih.gov Although direct examples starting from 1,2,3,4-tetrahydroquinoxalin-6-amine are not extensively documented, its structural similarity to tetrahydroquinolines suggests its potential as a substrate in similar multicomponent reactions to generate diverse libraries of organic molecules. nih.govnih.gov The synthesis of various bioactive compounds, including those with potential therapeutic applications, often relies on the elaboration of such heterocyclic cores. nih.gov

Precursors for Polymeric Materials and Macrocyclic Systems

The bifunctional nature of this compound, with its two amine groups, makes it a candidate as a monomer for the synthesis of polymeric materials. The amino groups can potentially react with dicarboxylic acids, diacyl chlorides, or other bifunctional electrophiles to form polyamides or other condensation polymers. The rigid heterocyclic unit would be incorporated into the polymer backbone, potentially imparting unique thermal and mechanical properties to the resulting material.

Furthermore, the strategic placement of reactive groups on the tetrahydroquinoxaline scaffold allows for its use in the construction of macrocyclic systems. Macrocycles are large ring structures that are of significant interest in host-guest chemistry and drug discovery. nih.gov Methodologies such as the Buchwald-Hartwig coupling reaction have been employed to form macrocycles from amine-containing precursors. nih.gov The diamine nature of this compound could be exploited in macrocyclization reactions, for example, by reacting it with a long-chain diepoxide or dihalide to form a cryptand-like macrocycle.

Development of Chemical Probes and Sensory Tools

The electronic properties of the quinoxaline (B1680401) system, which can be finely tuned by substitution, make it an excellent platform for the development of chemical sensors. The introduction of an amino group at the 6-position further enhances its potential in this area by providing a site for derivatization and modulating the electronic and photophysical properties of the molecule.

Fluorogens and Fluorescent Labels for Bioimaging Research

Derivatives of the tetrahydroquinoxaline scaffold have shown promise as environment-sensitive fluorogens. For example, the introduction of a 1,4-diethyl-1,2,3,4-tetrahydroquinoxalin moiety into green fluorescent protein (GFP) chromophore-derived compounds has resulted in fluorogens that exhibit significant changes in fluorescence intensity depending on the solvent polarity and pH. nih.gov These properties are highly desirable for bioimaging applications, as they allow for the selective labeling and visualization of specific cellular organelles. nih.gov For instance, certain synthesized fluorogens with this scaffold have been successfully used for the fluorescent labeling of the endoplasmic reticulum and lysosomes in living cells. nih.gov While this research utilized a dialkyl-substituted tetrahydroquinoxaline, it highlights the potential of the core structure. The 6-amino group of the title compound could be used to attach this scaffold to biomolecules or other targeting moieties, creating specific fluorescent probes for bioimaging.

Design of Polarity and pH-Sensitive Chemical Sensors

The development of sensors for polarity and pH is crucial for understanding chemical and biological processes. Quinoxaline derivatives have been successfully employed as the signaling unit in pH indicators for acidic aqueous solutions. mdpi.com Push-pull quinoxalines, where the electron-deficient quinoxaline moiety is functionalized with electron-donating groups like amino substituents, can exhibit dual colorimetric and fluorescent responses to changes in pH. mdpi.com These changes are often observable by the naked eye, allowing for rapid semi-quantitative analysis. mdpi.com

A study on 1,4-diethyl-1,2,3,4-tetrahydroquinoxalin-substituted fluorogens demonstrated their remarkable pH-dependent emission intensity, making them suitable as selective fluorescent labels for acidic organelles like lysosomes. nih.gov The protonation of the tetrahydroquinoxaline nitrogen atoms can significantly alter the electronic structure and, consequently, the fluorescence properties of the molecule. This sensitivity to pH makes this compound a promising candidate for the development of novel pH sensors. The amino group can be further modified to fine-tune the pKa of the sensor, allowing for the detection of pH changes in different ranges.

Table 1: Examples of Quinoxaline-Based Sensors and Their Properties

| Compound/Scaffold | Sensed Analyte | Principle of Detection | Application | Reference |

| Push-pull quinoxaline with (3-aminopropyl)amino substituents | pH (acidic) | Colorimetric and fluorescent response to protonation | pH indicator for aqueous solutions | mdpi.com |

| 1,4-Diethyl-1,2,3,4-tetrahydroquinoxalin-substituted fluorogen | pH and Polarity | Environment-sensitive fluorescence | Bioimaging of endoplasmic reticulum and lysosomes | nih.gov |

Scaffold Design in Molecular Recognition Studies

The rigid and well-defined three-dimensional structure of the 1,2,3,4-tetrahydroquinoxaline (B1293668) scaffold makes it an attractive framework for the design of synthetic receptors in molecular recognition studies. The ability to introduce functional groups at specific positions on the ring system allows for the creation of binding pockets with tailored sizes, shapes, and chemical properties.

Research on cavitands bearing quinoxaline walls has demonstrated their ability to recognize and bind fullerene C60 with high affinity. researchgate.net This recognition is driven by complementary electronic and steric interactions between the host cavitand and the guest fullerene. While this example uses the aromatic quinoxaline, the tetrahydro- derivative provides a more flexible yet pre-organized scaffold. The 1,2,3,4-tetrahydroquinoxaline core can be incorporated into larger supramolecular architectures to create specific binding sites for various guest molecules. The amino group at the 6-position can serve as a key interaction point, for instance, through hydrogen bonding, or as a handle for attaching other recognition motifs. The development of synthetic receptors based on this scaffold could have applications in areas such as sensing, catalysis, and separations.

Bioisosteric Replacements in Molecular Design Strategies

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a cornerstone of modern medicinal chemistry. aip.org This approach is used to modulate potency, selectivity, and pharmacokinetic profiles. The tetrahydroquinoxaline framework has been utilized in such strategies.

In one notable example, researchers leveraged the tetrahydroquinoxaline scaffold to design novel inhibitors of the colchicine (B1669291) binding site on tubulin, which are investigated as potential anticancer agents. acs.org A key aspect of their design strategy was the use of a sulfonamide moiety as a bioisosteric replacement for an amide group. acs.org The amide functional group is prevalent in biomolecules but can be susceptible to metabolic degradation. researchgate.net Sulfonamides can mimic some of the hydrogen bonding and conformational properties of amides while offering different electronic and stability characteristics. acs.org By replacing a previously studied amide linker with a sulfonamide group attached to the 1,2,3,4-tetrahydroquinoxaline core, researchers successfully developed a new class of inhibitors, demonstrating the utility of the scaffold in bioisosteric-driven drug design. acs.org

This strategic replacement highlights how the tetrahydroquinoxaline core can serve as a stable platform for attaching various functional groups, allowing for fine-tuning of molecular properties through bioisosteric modification. acs.org

Integration into Peptide and Peptidomimetic Frameworks

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or oral bioavailability. A common strategy in peptidomimetic design is the use of constrained scaffolds to mimic the secondary structure of peptides (e.g., β-turns) and to orient pharmacophoric groups in a specific spatial arrangement.

While direct examples of this compound integrated into peptide frameworks are not extensively documented in the reviewed literature, the closely related tetrahydroquinoline and tetrahydroisoquinoline scaffolds are widely used for this purpose. For instance, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a well-established, conformationally constrained analogue of phenylalanine or proline used in the design of numerous bioactive compounds. rsc.orgfrontiersin.org Similarly, the tetrahydroquinoline core has been incorporated into peptidomimetics to create potent and metabolically stable opioid receptor modulators. rsc.orgrsc.org These scaffolds provide a rigid bicyclic structure that limits conformational flexibility, a desirable trait in peptidomimetic design. rsc.orgrsc.org

Given the structural rigidity imparted by its fused ring system, the 1,2,3,4-tetrahydroquinoxaline moiety represents a viable and logical, though less explored, candidate for integration into peptide and peptidomimetic frameworks. Its structure could serve as a scaffold to orient substituents in defined vectors, mimicking the side chains of natural amino acids while introducing novel heterocyclic character.

Ligand Design for Investigational Molecular Targets

The 1,2,3,4-tetrahydroquinoxaline nucleus is a key component in the rational design of ligands for specific biological targets. Its ability to be functionalized at multiple positions allows for the systematic exploration of structure-activity relationships (SAR).

A prominent example is the development of 1,2,3,4-tetrahydroquinoxaline sulfonamide derivatives as inhibitors targeting the colchicine binding site of tubulin. acs.org Tubulin polymerization is a critical process for cell division, making it an important target for anticancer drug development. In this research, the tetrahydroquinoxaline group was designed to position key pharmacophoric elements within the binding pocket. Molecular docking studies revealed that the tetrahydroquinoxaline group itself was situated at the interface of α and β tubulin, where it established hydrophobic interactions with residues such as βAsn258, βMet259, and βLys352. acs.org Furthermore, a crucial hydrogen bond was formed between the N-H of the tetrahydroquinoxaline ring and the residue αThr179. acs.org

The antiproliferative activities of these derivatives were evaluated against various cancer cell lines, with some compounds showing potent inhibitory effects. acs.org The findings from this research underscore the importance of the tetrahydroquinoxaline scaffold in establishing key binding interactions and serving as a foundational structure for potent enzyme inhibitors.

| Compound | Target Cell Line | Inhibitory Activity (IC50, μM) | Reference |

|---|---|---|---|

| I-7 | HT-29 (Colon Cancer) | Strong inhibitory activity noted | acs.org |

| Series I | Various Cancer Cells | Moderate to strong inhibitory activities | acs.org |

While this example focuses on tubulin, the related tetrahydroquinoline scaffold has been used to design inhibitors for other investigational targets, such as Lysine-specific demethylase 1 (LSD1), indicating the broad potential of these heterocyclic systems in ligand design. sigmaaldrich.comavantorsciences.com

Research in Materials Science and Optoelectronics

Beyond biological applications, the quinoxaline family of compounds, including the 1,2,3,4-tetrahydroquinoxaline derivative, has attracted interest in materials science due to its inherent electronic and photophysical properties.

Components for Luminescent Materials

The tetrahydroquinoxaline moiety has been successfully incorporated into fluorescent molecules, known as fluorogens. In one study, researchers introduced a 1,4-diethyl-1,2,3,4-tetrahydroquinoxaline (B1144689) group into compounds derived from the Green Fluorescent Protein (GFP) chromophore. This modification resulted in fluorogens that exhibit environment-sensitive fluorescence, meaning their light-emitting properties change depending on the polarity of their surroundings.

These rationally designed compounds showed significant variations in their fluorescence quantum yield in different solvents, making them suitable for use as polarity sensors. This property was harnessed for the selective fluorescent labeling of the endoplasmic reticulum in living cells. The introduction of the electron-donating tetrahydroquinoxaline moiety was a key factor in achieving these desirable photophysical properties.

| Compound Derivative | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|

| GFP Chromophore with 1,4-diethyl-1,2,3,4-tetrahydroquinoxalin moiety | Toluene | 446 | 513 | 0.43 | |

| Dioxane | 438 | 527 | 0.11 | ||

| Acetonitrile | 432 | 550 | 0.003 |

The parent aromatic quinoxaline scaffold is also well-known as a representative fluorophore used in the development of fluorescent dyes and chemosensors. The ability to tune the electronic properties of the quinoxaline ring system makes it a versatile component for creating novel luminescent materials.

Applications in Organic Photovoltaics and Advanced Polymers

In the field of advanced materials, the fully aromatic quinoxaline scaffold is a critical building block for donor-acceptor (D-A) type conjugated polymers used in organic photovoltaics (OPVs), also known as polymer solar cells. rsc.orgavantorsciences.com These polymers are designed to absorb sunlight efficiently and facilitate charge separation, the fundamental processes of converting light into electricity.

The quinoxaline unit, being strongly electron-withdrawing, is used as the "acceptor" part of the polymer backbone. rsc.org This feature promotes a strong intramolecular charge transfer (ICT) effect, which is crucial for broadening the light absorption spectrum of the polymer and improving charge carrier transport. rsc.org Researchers have synthesized numerous quinoxaline-based polymers that have achieved high power conversion efficiencies (PCEs) in solar cells. avantorsciences.com For example, a polymer named N-P7, which alternates fluorene (B118485) units with a diphenylquinoxaline unit, was used to create a solar cell with a PCE as high as 5.5%. acs.org

While the fully reduced 1,2,3,4-tetrahydroquinoxaline is not typically part of the conjugated backbone in these polymers due to its sp3-hybridized carbons, the parent quinoxaline system is foundational. The development of these advanced polymers showcases the importance of the quinoxaline chemical space in the search for next-generation energy solutions. rsc.org Furthermore, quinoxaline-based polymers have also shown potential as semiconductor layers in other optoelectronic devices like organic field-effect transistors (OFETs). sigmaaldrich.com

Future Directions in 1,2,3,4 Tetrahydroquinoxalin 6 Amine Research

Advancements in Enantioselective Synthesis and Stereochemical Control

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of highly efficient and stereoselective synthetic methods for producing enantiopure tetrahydroquinoxalines is a primary objective. Future research will likely focus on advancing the catalysts, reaction conditions, and strategies to achieve precise control over stereocenters.

A significant area of development involves transition-metal-catalyzed asymmetric synthesis. Palladium-catalyzed carboamination reactions have shown promise in generating tetrahydroquinoxalines with quaternary carbon stereocenters in high enantiomeric excess. nih.govrsc.org One notable system employs a catalyst composed of Pd2(dba)3 and the chiral ligand (S)-Siphos-PE, which effectively catalyzes the reaction between aniline (B41778) derivatives with pendant alkenes and various aryl or alkenyl halides. nih.gov This method is powerful as it forms both a C-N and a C-C bond while establishing a stereocenter. nih.gov

Iridium-catalyzed asymmetric hydrogenation represents another key frontier. nih.govrsc.orgrsc.org Recent breakthroughs have demonstrated that by simply changing the reaction solvent, both enantiomers of chiral tetrahydroquinoxaline (THQ) derivatives can be selectively synthesized in high yields and with excellent enantioselectivities. nih.govrsc.org For instance, using an iridium catalyst with a ferrocene-based chiral phosphine (B1218219) ligand, the (R)-enantiomer can be obtained with up to 98% enantiomeric excess (ee) in a toluene/dioxane solvent system, while the (S)-enantiomer can be produced with up to 93% ee in ethanol (B145695). nih.gov This solvent-controlled enantiodivergent synthesis offers a highly practical and efficient route to access either stereoisomer from a common precursor. nih.gov Future work will likely explore a wider range of chiral ligands and solvent systems to broaden the substrate scope and further improve selectivity, particularly for more complex di- and tri-substituted quinoxalines. nih.govrsc.org

| Catalyst System | Reaction Type | Key Features | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ / (S)-Siphos-PE | Alkene Carboamination | Forms quaternary stereocenters; constructs C-N and C-C bonds simultaneously. | Good to excellent (e.g., 98:2 er for some derivatives). | nih.govrsc.org |

| Ir-Catalyst / Chiral Phosphine Ligand | Asymmetric Hydrogenation | Solvent-controlled synthesis of both (R) and (S) enantiomers. No additives required. | Up to 98% ee (R) and 93% ee (S). | nih.govrsc.org |

Exploration of Novel Functionalization Strategies and Diversification

To expand the chemical space and potential applications of the 1,2,3,4-tetrahydroquinoxalin-6-amine scaffold, researchers are actively exploring new ways to introduce diverse functional groups at various positions on the heterocyclic and aromatic rings. These efforts are crucial for structure-activity relationship (SAR) studies in drug discovery and for creating novel materials. nih.govnih.govresearchgate.net

One promising strategy is the direct C-H functionalization of the tetrahydroquinoxaline core. For example, a tandem dual C-H amination of tetrahydroquinoxalines using free amines has been achieved under aerobic copper catalysis. nih.gov This method is highly efficient, operates under mild conditions, and avoids the need for pre-functionalized aminating agents, offering a direct route to diverse diaminoquinoxalines. nih.gov Future investigations will likely expand this concept to other types of C-H functionalization, such as arylation, alkylation, and alkoxylation, providing rapid access to a wide array of derivatives.

The diversification of the core scaffold itself is another important research direction. researchgate.net By designing multi-component reactions or domino sequences, complex polycyclic structures incorporating the tetrahydroquinoxaline motif can be assembled in a single operation. mdpi.comnih.gov These strategies are highly atom-economical and can generate libraries of novel, drug-like molecules for biological screening. rsc.org For instance, researchers have developed novel 1,2,3,4-tetrahydroquinoline (B108954) scaffolds as potent inhibitors of NF-κB transcriptional activity, demonstrating how systematic modification of the core structure can lead to highly active compounds. nih.govnih.gov Applying similar design principles to the this compound core could yield new therapeutic agents.

| Strategy | Methodology | Potential Outcome | Reference |

|---|---|---|---|

| C-H Functionalization | Aerobic copper-catalyzed tandem dual C-H amination. | Rapid synthesis of diverse diaminoquinoxalines. | nih.gov |

| Scaffold Diversification | Design of multi-component and domino reactions. | Assembly of complex, polycyclic, and drug-like molecules. | mdpi.comresearchgate.netnih.gov |

| SAR-Guided Synthesis | Systematic modification of substituents on the aromatic ring. | Discovery of potent biological inhibitors (e.g., NF-κB inhibitors). | nih.govnih.gov |

Integration with Continuous Flow Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing synthetic route design. Future research on this compound will see a greater integration of sustainable technologies, with continuous flow chemistry being a particularly promising approach. nih.govuc.pt

Continuous flow systems offer numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety when handling hazardous reagents, greater reproducibility, and the potential for straightforward scaling. youtube.com The asymmetric hydrogenation of quinoxalines, for example, has been successfully adapted to a continuous flow process. nih.govrsc.org This allowed for the gram-scale synthesis of chiral tetrahydroquinoxaline derivatives with yields and enantioselectivities comparable to batch reactions, highlighting the industrial applicability of the methodology. nih.govrsc.org The small footprint of flow reactors and the ability to telescope multiple reaction steps without intermediate isolation and purification contribute to a more efficient and less wasteful process. nih.govuc.pt

Future directions will involve developing fully continuous, multi-step syntheses of functionalized THQA derivatives. This could involve combining different catalytic processes in a single, streamlined flow path. For example, an initial C-H functionalization could be followed immediately by a cross-coupling reaction or a final hydrogenation step, all within an integrated flow system. rsc.org Such telescoped reactions significantly reduce solvent usage, energy consumption, and manual handling, aligning with the goals of sustainable chemical manufacturing. uc.pt

| Parameter | Batch Chemistry | Continuous Flow Chemistry | Reference |

|---|---|---|---|

| Scalability | Often requires significant re-optimization for scale-up. | Easier to scale by running the system for a longer time or using parallel reactors. | uc.pt |

| Safety | Large volumes of reagents can pose risks (e.g., exotherms, hazardous intermediates). | Small reaction volumes at any given time; on-demand generation of unstable intermediates. | youtube.com |

| Reproducibility & Control | Can be variable due to mixing and temperature gradients. | Precise control over reaction parameters (temperature, pressure, residence time) leads to high reproducibility. | youtube.com |

| Example: Asymmetric Hydrogenation of Quinoxaline (B1680401) | High yield (91%) and enantioselectivity (93% ee) achieved. | Comparable results (91% yield, 93% ee) achieved on a gram-scale. | nih.govrsc.org |

Deeper Theoretical Understanding of Reactivity, Conformational Dynamics, and Intermolecular Interactions

Alongside experimental work, computational chemistry is becoming an indispensable tool for gaining deeper insights into the behavior of molecules like this compound. Future research will increasingly rely on theoretical studies to predict reactivity, understand reaction mechanisms, and rationalize experimental observations.

The conformational flexibility of the saturated piperazine (B1678402) ring in the tetrahydroquinoxaline structure is a key determinant of its interaction with biological targets and its reactivity. nih.govresearchgate.net High-level quantum chemistry calculations, such as Density Functional Theory (DFT) and ab initio methods, can be used to map the potential energy surface and identify the most stable conformers (e.g., half-chair, boat, sofa). nih.govresearchgate.net For the related 1,2,3,4-tetrahydroquinoline, calculations have identified four stable conformations and a low energy barrier between them, allowing for conformational cooling. nih.gov Similar detailed studies on THQA and its derivatives will be crucial for understanding their dynamic behavior.

Theoretical models are also vital for elucidating reaction mechanisms. For instance, DFT calculations have been employed to understand the origin of enantioselectivity in the iridium-catalyzed asymmetric hydrogenation of quinoxalines. nih.gov By modeling the transition states of the catalytic cycle, researchers can identify the key interactions between the substrate, catalyst, and solvent that dictate the stereochemical outcome. nih.gov Furthermore, computational studies can predict the regioselectivity of electrophilic aromatic substitutions, such as nitration, on the tetrahydroquinoline ring system by analyzing the stability of the intermediate sigma complexes, which has been shown to be in good agreement with experimental results. researchgate.net

Finally, understanding intermolecular interactions, such as the hydrogen bonding patterns observed in the crystal structure of 1,2,3,4-tetrahydroquinoxaline (B1293668), is essential for predicting solid-state properties and for designing molecules that can effectively bind to target proteins. researchgate.net Future work will combine experimental crystallographic data with computational models to build a comprehensive picture of how THQA and its derivatives interact with their environment at a molecular level.

Q & A

Q. What are the common synthesis routes for 1,2,3,4-tetrahydroquinoxalin-6-amine, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions followed by reduction steps. For example:

- Starting materials : Benzaldehyde derivatives and malonic acid precursors are often used to construct the quinoxaline core .

- Catalysts and solvents : Dimethyl sulfoxide (DMSO) and catalysts like Lewis acids (e.g., ZnCl₂) improve reaction efficiency. Temperature control (e.g., 80–120°C) is critical to avoid side reactions .

- Reduction methods : LiAlH₄ in tetrahydrofuran (THF) is a standard approach for reducing intermediate dihydroquinolines to tetrahydroquinoxalines .

- Yield optimization : Adjusting stoichiometry, solvent polarity, and catalyst loading can enhance purity and yield. For example, excess reducing agents may improve conversion rates but require careful quenching .

Q. How is structural characterization performed for this compound derivatives?

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 6.4–6.5 ppm (aromatic protons) and δ 2.8–3.3 ppm (aliphatic protons in the tetrahydro ring) confirm the bicyclic framework .

- ¹³C NMR : Signals near 120–140 ppm indicate aromatic carbons, while 30–50 ppm correspond to aliphatic carbons .

- IR spectroscopy : Absorbance bands at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C) validate functional groups .

- X-ray crystallography : Resolves conformational preferences, such as chair vs. boat configurations in the tetrahydro ring .

Q. What initial biological screening approaches are recommended for this compound?

- In vitro assays :

- Neurological activity : MAO-B inhibition assays to evaluate neuroprotective potential, as seen in structurally similar 1-methyl-tetrahydroisoquinoline derivatives .

Advanced Research Questions

Q. How do reaction mechanisms differ when introducing substituents (e.g., trifluoromethyl or ethyl groups) to the quinoxaline core?

- Electron-withdrawing groups (e.g., CF₃) : Stabilize intermediates via resonance, favoring electrophilic substitution at the 6-position. This requires anhydrous conditions to prevent hydrolysis .

- Electron-donating groups (e.g., ethyl) : May require protecting groups (e.g., Boc) to prevent undesired side reactions during condensation steps .

- Catalytic pathways : Transition metals (e.g., Pd) can facilitate cross-coupling reactions for complex substituents, but ligand selection (e.g., phosphine vs. carbene) impacts regioselectivity .

Q. How can researchers resolve contradictions in spectroscopic or biological activity data?

- Case example : Discrepancies in ¹H NMR shifts may arise from solvent polarity or tautomerism. Use deuterated DMSO for consistent hydrogen bonding environments .

- Biological variability : If antiproliferative activity differs across studies, validate assay conditions (e.g., cell passage number, serum concentration) and compare with positive controls like doxorubicin .

- Computational validation : Density Functional Theory (DFT) calculations can predict NMR chemical shifts or binding affinities to reconcile experimental vs. theoretical results .

Q. What strategies enable comparative analysis of biological activity across tetrahydroquinoxaline derivatives?

Q. Table 1. Comparative Biological Activity of Tetrahydroquinoxaline Derivatives

| Compound | Biological Activity | Key Mechanism |

|---|---|---|

| 1-Methyl-THIQ | Neuroprotective | MAO-B inhibition |

| 6-Trifluoromethyl-THIQ | Anticancer | Topoisomerase II inhibition |

| 6-Methoxy-THIQ | Antimicrobial | Cell membrane disruption |

Q. How can computational modeling enhance the design of tetrahydroquinoxaline-based therapeutics?

- Docking studies : Predict binding to targets like MAO-B (PDB ID: 2V5Z) or DNA gyrase using AutoDock Vina .

- ADMET prediction : Tools like SwissADME assess bioavailability, BBB penetration, and hepatotoxicity to prioritize synthesizable candidates .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to validate docking results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.